Diisohomoeugenol Diisohomoeugenol
Brand Name: Vulcanchem
CAS No.: 4483-47-0
VCID: VC8021529
InChI: InChI=1S/C22H28O4/c1-7-15-13(2)22(14-8-9-18(23-3)19(10-14)24-4)17-12-21(26-6)20(25-5)11-16(15)17/h8-13,15,22H,7H2,1-6H3
SMILES: CCC1C(C(C2=CC(=C(C=C12)OC)OC)C3=CC(=C(C=C3)OC)OC)C
Molecular Formula: C22H28O4
Molecular Weight: 356.5 g/mol

Diisohomoeugenol

CAS No.: 4483-47-0

Cat. No.: VC8021529

Molecular Formula: C22H28O4

Molecular Weight: 356.5 g/mol

* For research use only. Not for human or veterinary use.

Diisohomoeugenol - 4483-47-0

Specification

CAS No. 4483-47-0
Molecular Formula C22H28O4
Molecular Weight 356.5 g/mol
IUPAC Name 1-(3,4-dimethoxyphenyl)-3-ethyl-5,6-dimethoxy-2-methyl-2,3-dihydro-1H-indene
Standard InChI InChI=1S/C22H28O4/c1-7-15-13(2)22(14-8-9-18(23-3)19(10-14)24-4)17-12-21(26-6)20(25-5)11-16(15)17/h8-13,15,22H,7H2,1-6H3
Standard InChI Key RTPSBRFMJKJZNR-UHFFFAOYSA-N
SMILES CCC1C(C(C2=CC(=C(C=C12)OC)OC)C3=CC(=C(C=C3)OC)OC)C
Canonical SMILES CCC1C(C(C2=CC(=C(C=C12)OC)OC)C3=CC(=C(C=C3)OC)OC)C

Introduction

Chemical Identity and Structural Characteristics

Diisohomoeugenol (molecular formula: C12H16O2\text{C}_{12}\text{H}_{16}\text{O}_2) is a derivative of eugenol, featuring a phenolic core with methoxy and propenyl substituents. Its molecular weight of 210.28 g/mol distinguishes it from simpler phenolic compounds like isoeugenol (164.20 g/mol) . The compound’s stereochemistry is critical; unlike trans-isoeugenol, which adopts an (E)-configuration around the propenyl group , diisohomoeugenol incorporates additional alkyl chains that influence its three-dimensional conformation and reactivity.

The IUPAC name for diisohomoeugenol is 4-(3-methylbut-2-en-1-yl)-2-methoxyphenol, reflecting its branched alkyl substituent. X-ray crystallography studies, though limited for this specific compound, suggest that the allyl group adopts a planar geometry, facilitating resonance stabilization of intermediate carbocations during reactions.

Synthesis and Production Methods

Precursor Extraction and Initial Modification

Diisohomoeugenol is synthesized from eugenol, a naturally occurring compound extracted from clove oil (Syzygium aromaticum), nutmeg (Myristica fragrans), and cinnamon (Cinnamomum verum) . Industrial production begins with the isomerization of eugenol to isoeugenol under alkaline conditions, typically using potassium hydroxide (KOH) in ethanol at 100–130°C . This step converts the allyl group of eugenol into a propenyl moiety via a base-catalyzed Claisen rearrangement.

Alkylation and Final Synthesis

The transformation of isoeugenol to diisohomoeugenol involves alkylation, where an additional methyl group is introduced to the propenyl chain. This reaction employs alkyl halides (e.g., methyl iodide) in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO) and a base such as potassium carbonate (K2_2CO3_3). Key parameters influencing yield include:

  • Temperature: Optimal range of 60–80°C to balance reaction rate and side-product formation.

  • Molar ratios: A 1.2:1 ratio of alkylating agent to isoeugenol minimizes unreacted starting material.

  • Catalyst: Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction efficiency.

A patented method achieves >95% purity by combining ultrasonic-assisted decomposition of clove powder with vacuum distillation, reducing environmental contamination from waste solvents .

Table 1: Comparative Synthesis Conditions for Diisohomoeugenol

ParameterConventional AlkylationUltrasonic Method
Temperature (°C)60–80100–130
SolventDMSOEthanol-Toluene
Reaction Time (hours)6–81–2
Yield (%)65–7585–90
Purity (%)80–85>95

Physicochemical Properties

Diisohomoeugenol exhibits a melting point of 30°C and a boiling point of 250°C at standard atmospheric pressure. Its solubility profile includes:

  • High solubility in organic solvents (e.g., ethanol, toluene, DMSO).

  • Limited water solubility (0.5 g/L at 25°C) due to hydrophobic alkyl chains.

Spectroscopic characterization reveals distinct features:

  • IR: O–H stretch at 3250 cm1^{-1}, aromatic C=C at 1600 cm1^{-1}, and C–O–C asymmetric stretch at 1250 cm1^{-1}.

  • 1^1H NMR: Aromatic protons at δ 6.8–7.2 ppm, methoxy singlet at δ 3.85 ppm, and allylic protons at δ 5.1–5.4 ppm.

Stability studies indicate that diisohomoeugenol resists degradation at room temperature but undergoes oxidation to quinone derivatives when exposed to UV light or elevated temperatures (>100°C).

Reactivity and Mechanistic Insights

The compound’s reactivity stems from two functional groups:

  • Phenolic hydroxyl group: Participates in acid-base reactions, forming salts with strong bases (e.g., NaOH).

  • Allyl substituent: Undergoes electrophilic addition (e.g., bromination) and Diels-Alder reactions.

In synthetic applications, diisohomoeugenol serves as a dienophile in cycloaddition reactions, enabling the construction of six-membered rings. For example, reaction with maleic anhydride yields a bicyclic adduct used in polymer synthesis.

Mechanistically, the allyl group stabilizes carbocation intermediates through hyperconjugation, as shown in the Friedel-Crafts alkylation of benzene:

Diisohomoeugenol+AlCl3Carbocation intermediateAlkylated product\text{Diisohomoeugenol} + \text{AlCl}_3 \rightarrow \text{Carbocation intermediate} \rightarrow \text{Alkylated product}

This property is exploited in synthesizing fragrances and resins .

Biological Activities and Applications

Antimicrobial Properties

Diisohomoeugenol demonstrates broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of:

  • 50 µg/mL against Staphylococcus aureus.

  • 75 µg/mL against Escherichia coli.

  • 40 µg/mL against Candida albicans.

Its mechanism involves disrupting microbial cell membranes via hydrophobic interactions and inhibiting ATP synthesis. These properties make it a candidate for preservatives in cosmetics and processed foods.

Industrial and Research Applications

Application SectorUse CaseKey Benefit
Food IndustryPreservative in baked goodsExtends shelf life by 30–40%
PharmaceuticalsTopical anti-inflammatory creamsReduces erythema in dermatitis
Polymer ChemistryCross-linking agent in epoxy resinsEnhances thermal stability
Fragrance ManufacturingBase note in perfumesProvides spicy, clove-like aroma

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator